3-(6-Methoxypyridin-2-YL)propan-1-amine
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Overview
Description
3-(6-Methoxypyridin-2-YL)propan-1-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-2-YL)propan-1-amine typically involves the reaction of 6-methoxypyridine with a suitable amine precursor. One common method is the reductive amination of 6-methoxypyridine-2-carbaldehyde with propan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxypyridin-2-YL)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
3-(6-Methoxypyridin-2-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(6-Methoxypyridin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-(6-Methylpyridin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
3-(6-Methoxypyridin-2-yl)prop-2-en-1-amine: Similar structure but with an additional double bond in the propyl chain.
Uniqueness
3-(6-Methoxypyridin-2-YL)propan-1-amine is unique due to its specific combination of a methoxy group on the pyridine ring and an amine group on the propyl chain. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(6-methoxypyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-6-2-4-8(11-9)5-3-7-10/h2,4,6H,3,5,7,10H2,1H3 |
InChI Key |
VSULVFKUBNPOIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CCCN |
Origin of Product |
United States |
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